5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzoyl groups
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzoyl chloride, and phenylhydrazine.
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidine ring.
Benzoylation: The final step involves the benzoylation of the pyrrolidine ring using 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-thione: This compound has a thione group instead of a ketone group, which may result in different chemical reactivity and biological activity.
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-amine: The presence of an amine group instead of a ketone group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16-9-11-17(12-10-16)24(28)22-23(18-13-14-20(31-2)21(15-18)32-3)27(26(30)25(22)29)19-7-5-4-6-8-19/h4-15,23,28H,1-3H3/b24-22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVCDEYAMYUPJG-ZNTNEXAZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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